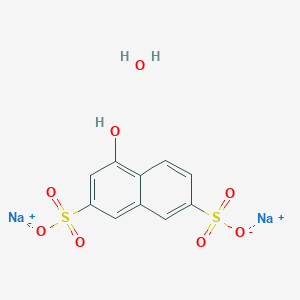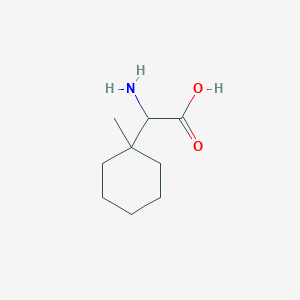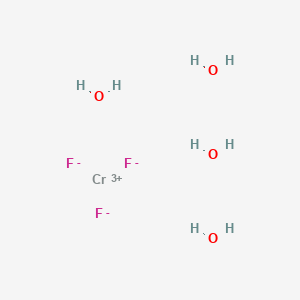
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is a chemical compound with the molecular formula C10H6Na2O7S2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role as an intermediate in the production of dyes, pigments, and chelating reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate typically involves the sulfonation of 4-hydroxynaphthalene. The process begins with the reaction of 4-hydroxynaphthalene with sulfuric acid, leading to the formation of 4-hydroxynaphthalene-2,7-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often obtained as a hydrate, which is then dried and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes
Applications De Recherche Scientifique
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the visualization of trichothecenes on thin-layer chromatography plates.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and chelating agents
Mécanisme D'action
The mechanism of action of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The hydroxyl group can form hydrogen bonds, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 1-naphthol-3,6-disulfonate
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- Chromotropic acid disodium salt dihydrate
Uniqueness
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties. Its combination of hydroxyl and sulfonate groups makes it particularly useful in applications requiring high solubility and reactivity .
Propriétés
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na.H2O/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIHPYLVMUUPO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














